molecular formula C15H28N2O3 B1442288 tert-Butyl (trans-4-morpholinocyclohexyl)carbamate CAS No. 558442-96-9

tert-Butyl (trans-4-morpholinocyclohexyl)carbamate

Cat. No. B1442288
M. Wt: 284.39 g/mol
InChI Key: BQRDSMIEBGWQHS-UHFFFAOYSA-N
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Description

Tert-Butyl (trans-4-morpholinocyclohexyl)carbamate is a chemical compound with the CAS Number: 558442-96-9 and a molecular weight of 284.4 . It is a solid at room temperature .


Synthesis Analysis

The synthesis of tert-Butyl (trans-4-morpholinocyclohexyl)carbamate involves the reaction of tert-butyl N-(trans-4-aminocyclohexyl) carbamate with bis(2-bromoethyl) ether in the presence of triethylamine . The reaction is carried out in N,N-dimethylformamide at 70°C for 6 hours . The product is then purified by silica gel column chromatography .


Molecular Structure Analysis

The IUPAC name of the compound is tert-butyl ((1r,4r)-4-morpholinocyclohexyl)carbamate . The InChI code is 1S/C15H28N2O3/c1-15(2,3)20-14(18)16-12-4-6-13(7-5-12)17-8-10-19-11-9-17/h12-13H,4-11H2,1-3H3,(H,16,18)/t12-,13- .


Physical And Chemical Properties Analysis

Tert-Butyl (trans-4-morpholinocyclohexyl)carbamate is a solid at room temperature . It has a molecular weight of 284.39 . The compound has a high GI absorption and is BBB permeant . It is not a substrate or inhibitor of various cytochrome P450 enzymes . The compound has a Log Po/w (iLOGP) of 3.34 .

Scientific Research Applications

Amine Protection in Organic Synthesis

  • Safety-Catch Nitrogen Protecting Group: The 9-(4-bromophenyl)-9-fluorenyl (BrPhF) group, developed as a novel safety-catch amine protection, can be activated and then cleaved effectively under mild conditions. This method demonstrates selectivity for removing the BrPhF group in the presence of tert-butyl esters and carbamates (Surprenant & Lubell, 2006).

Intermediate in Synthesis of Biologically Active Compounds

  • Synthesis of Carbocyclic Analogs: The compound serves as an important intermediate in the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides. Its crystal structure confirms the relative substitution pattern, which is crucial for this synthesis (Ober et al., 2004).
  • Partial Agonist in Neuropsychiatric Disorder Treatment: A study on biased agonism at the dopamine D2 receptor (D2R) includes this compound as a partial agonist. This research is significant for developing treatments for neuropsychiatric disorders like schizophrenia (Shonberg et al., 2013).

Chemical Synthesis and Characterization

  • Synthesis and Reactions: Studies on the synthesis, reactions, and structural features of related carbamates have been conducted, showing the versatility and application in different organic syntheses (Haufe et al., 2002).

Deprotection in Organic Synthesis

  • Deprotection of Carbamates: Aqueous phosphoric acid has been identified as an effective reagent for deprotecting tert-butyl carbamates, among other groups. This method is noted for its mildness and high selectivity, preserving the stereochemical integrity of the substrates (Li et al., 2006).

Synthesis of Chiral Compounds

  • Enzymatic Kinetic Resolution: The compound has been used in the enzymatic kinetic resolution of related carbamates, highlighting its role in producing chiral organoselenanes and organotelluranes, which are crucial in various synthetic applications (Piovan et al., 2011).

Safety And Hazards

The compound has a hazard statement H302, indicating that it is harmful if swallowed . Precautionary statements include P264 (wash hands and skin thoroughly after handling), P270 (do not eat, drink or smoke when using this product), P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), and P330 (rinse mouth) .

properties

IUPAC Name

tert-butyl N-(4-morpholin-4-ylcyclohexyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H28N2O3/c1-15(2,3)20-14(18)16-12-4-6-13(7-5-12)17-8-10-19-11-9-17/h12-13H,4-11H2,1-3H3,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQRDSMIEBGWQHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC(CC1)N2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H28N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl (trans-4-morpholinocyclohexyl)carbamate

Synthesis routes and methods

Procedure details

To a solution of tert-butyl N-(4-aminocyclohexyl)carbamate (1.07 g, 4.99 mmol, 1.00 equiv) in DMF (10 mL) was added triethylamine (1.26 g, 12.48 mmol, 2.50 equiv) and 1-bromo-2-(2-bromoethoxy)ethane (1.4 g, 6.04 mmol, 1.20 equiv). The resulting solution was stirred overnight at 70° C. The resulting solution was diluted with ethyl acetate (100 mL), washed with brine (100 mL), dried over anhydrous sodium sulfate and concentrated under vacuum to give 1.2 g (crude) of tert-butyl N-[4-(morpholin-4-yl)cyclohexyl]carbamate as a light yellow solid. MS (ES): m/z 285 (M+H)+.
Quantity
1.07 g
Type
reactant
Reaction Step One
Quantity
1.26 g
Type
reactant
Reaction Step One
Quantity
1.4 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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